Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a complex organic compound that features a quinoline moiety, a benzoate ester, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-8-methoxyquinoline, which is then reacted with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit certain enzymes critical for the survival of pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring.
Aminoquinolines: Derivatives with amino groups attached to the quinoline ring.
Uniqueness
Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is unique due to its combination of a benzoate ester and a chloro substituent, which imparts distinct chemical properties and potential biological activities not found in other quinoline derivatives.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-5-4-6-13(11-12)22-15-9-10-21-18-16(24-2)8-7-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
RGIZGVYUEGDZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Origin of Product |
United States |
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